molecular formula C23H16ClF3N2O B2719519 N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine CAS No. 866017-47-2

N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine

Cat. No.: B2719519
CAS No.: 866017-47-2
M. Wt: 428.84
InChI Key: ZOBPGPXJWNCDRF-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine is a useful research compound. Its molecular formula is C23H16ClF3N2O and its molecular weight is 428.84. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2O/c1-29-21-8-3-2-7-19(21)20(14-28-17-11-9-16(24)10-12-17)22(29)30-18-6-4-5-15(13-18)23(25,26)27/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBPGPXJWNCDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a unique structure that includes:

  • A 4-chlorophenyl group
  • An indole moiety
  • A trifluoromethyl phenoxy group

This structural diversity contributes to its biological properties, particularly in pharmacological contexts.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including anticancer properties and potential effects on apoptosis pathways. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound shows promising anticancer effects:

  • Cell Viability Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated IC50 values in the low micromolar range, suggesting potent cytotoxicity:
    • MCF-7 : IC50 = 0.65 µM
    • HCT-116 : IC50 = 2.41 µM
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G1 phase and triggers apoptosis through increased caspase 3/7 activity, indicating a pathway for programmed cell death.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups, such as the trifluoromethyl group and the chlorophenyl moiety, appears crucial for enhancing biological activity. Comparative studies with related compounds show that modifications in these groups can significantly affect potency:

CompoundStructureIC50 (µM)Notes
This compoundStructure0.65 (MCF-7), 2.41 (HCT-116)High potency
Related Compound AStructure1.93 (MCF-7)Lower potency
Related Compound BStructure5.13 (HCT-116)Significantly less active

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups, highlighting its potential as an anticancer agent.
  • In Vivo Studies : Preliminary animal studies have shown that administration of this compound can reduce tumor size significantly compared to untreated controls, further supporting its therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.